6-フルオロ-5-メチルイサチン

概要

説明

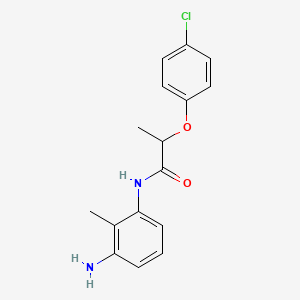

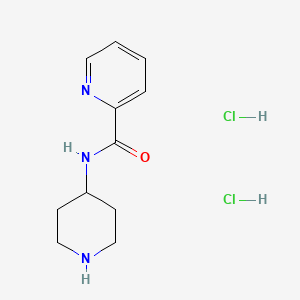

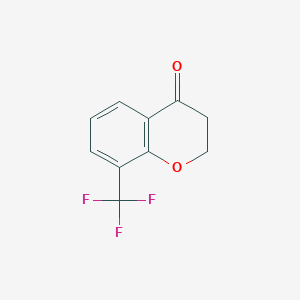

6-Fluoro-5-methyl isatin is a heterocyclic organic compound with the molecular formula C9H6FNO2 . It belongs to a group of isatins that have been studied for their diverse biological activities.

Synthesis Analysis

The synthesis of 6-Fluoro-5-methyl isatin involves a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45 . The mixture of isatins was dissolved in 1L 1N aq. NAOH and subsequently 100 ml of 30% aq. H202 was added dropwise, keeping the temperature below 30°C .Molecular Structure Analysis

The molecular weight of 6-Fluoro-5-methyl isatin is 179.15 . The IUPAC name is 5-fluoro-6-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .Chemical Reactions Analysis

The chemical reactions of 6-Fluoro-5-methyl isatin involve irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis

The density of 6-Fluoro-5-methyl isatin is 1.399±0.06 g/cm3 . The pKa value is 8.52±0.20 . It is stored at a temperature of 28 C .科学的研究の応用

医薬品用途

6-フルオロ-5-メチルイサチン誘導体は、殺菌剤や殺真菌剤として作用するなど、様々な医薬品用途が発見されています。また、抗HIV治療や抗てんかん特性においても潜在的な可能性が注目されています .

酵素阻害

これらの化合物は、尿素酵素やα-グルコシダーゼなどの酵素の活性を阻害するのに役立ち、腎盂腎炎、胃の問題、糖尿病などの疾患に関連するリスクを軽減することができます .

医学的診断

5-メチルイサチンは、近縁の誘導体であり、ガスクロマトグラフィー質量分析法(GC-MS)を用いた体液中のイサチンの定量における内部標準として使用されます。これは、同様の診断用途における6-フルオロ-5-メチルイサチンの使用に外挿することができます .

抗ウイルス研究

イサチン誘導体は、特にHIVに対する抗ウイルス研究において有望な結果を示しています。これらの化合物の構造的特徴、例えばイサチン環のC-5のメチル基は、その有効性に寄与しています .

遷移金属錯体

イサチンとその誘導体は、遷移金属イオンとのマクロサイクル錯体を合成するために使用されます。これらの錯体は、イサチンは多様な修飾を可能にする汎用性の高い分子構造を持つため、その医薬品用途について研究されてきました .

化学合成と反応

この化合物の構造は、幅広い化学反応を可能にし、材料科学や有機化学で潜在的な用途を持つ様々な有機化合物を合成するための貴重な前駆体となっています .

Safety and Hazards

作用機序

Target of Action

6-Fluoro-5-methyl isatin, a derivative of isatin, has been found to exhibit broad-spectrum antiviral properties . The primary targets of this compound are likely to be the enzymes and proteins involved in the life cycle of various viruses.

Mode of Action

It is known that isatin derivatives interact with their targets, leading to changes that inhibit the replication of viruses . The structure-activity relationship suggests that the addition of a fluoro group at the 5th position of the isatin ring enhances its antiviral activity .

Biochemical Pathways

Isatin and its derivatives, including 6-Fluoro-5-methyl isatin, have been found to affect various biochemical pathways due to their broad-spectrum antiviral properties . They interfere with the life cycle of viruses, disrupting their replication process.

Pharmacokinetics

The molecular weight of 17915 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 6-Fluoro-5-methyl isatin’s action are primarily its antiviral properties. It inhibits the replication of various viruses, thereby preventing the spread of viral infections . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-5-methyl isatin. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use personal protective equipment . These precautions suggest that the compound’s stability and efficacy may be affected by exposure to air, dust, and other environmental factors.

特性

IUPAC Name |

6-fluoro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLAHVRYRKSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670194 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749240-55-9 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)

![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)